4-(N,N-dimethylsulfamoyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
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Overview
Description
4-(N,N-dimethylsulfamoyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-dimethylsulfamoyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: Starting with a benzoyl chloride derivative, reacting it with an amine to form the benzamide.
Introduction of the Pyrazole Ring: Using a cyclization reaction to introduce the pyrazole ring.
Attachment of the Furan Ring: Coupling the furan ring to the pyrazole through a suitable linker.
Dimethylsulfamoylation: Introducing the dimethylsulfamoyl group through a sulfonation reaction.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzamide core or the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions but could include oxidized or reduced derivatives, substituted benzamides, or modified pyrazole rings.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific electronic properties.
Biology
Enzyme Inhibition: Possible use as an inhibitor in biochemical assays.
Drug Development: Exploration as a lead compound in drug discovery.
Medicine
Therapeutic Agents:
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Application in the production of pharmaceutical compounds.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins, with pathways involving inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(N,N-dimethylsulfamoyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide: Similar structure but with different substituents.
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide: Lacks the dimethylsulfamoyl group.
4-(N,N-dimethylsulfamoyl)benzamide: Lacks the pyrazole and furan rings.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-21(2)27(24,25)17-5-3-14(4-6-17)18(23)19-8-9-22-12-16(11-20-22)15-7-10-26-13-15/h3-7,10-13H,8-9H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNIFCHIWCNMKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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